

Application Note: Quantitative Analysis of Isopinocarveol using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Isopinocarveol*

Cat. No.: *B12787810*

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Abstract

This application note details a comprehensive methodology for the identification and quantification of **isopinocarveol** in various matrices, particularly essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. This document provides a complete workflow, from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

Isopinocarveol (C₁₀H₁₆O, Molar Mass: 152.23 g/mol) is a monoterpenoid alcohol found in a variety of plants and their essential oils.[1] As a chiral molecule, it exists in different stereoisomeric forms. Its presence and concentration are often critical indicators of the quality and authenticity of essential oils. Furthermore, as a potential bioactive compound, its accurate quantification is crucial for research into its pharmacological properties. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[2]

Experimental Protocol

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate GC-MS analysis and depends on the sample matrix.

For Essential Oils:

- Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
- Dissolve the oil in a suitable volatile solvent such as hexane, ethyl acetate, or methanol.[3]
- Bring the flask to volume with the chosen solvent and mix thoroughly.
- If necessary, perform a serial dilution to bring the concentration of **isopinocarveol** within the calibrated range of the instrument.
- Filter the final solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

For Plant Material (e.g., leaves, flowers):

- Dry the plant material to a constant weight.
- Grind the dried material to a fine powder.
- Perform extraction using a suitable method such as steam distillation to obtain the essential oil, or solvent extraction (e.g., with methanol or hexane) followed by concentration.[4]
- The resulting extract can then be prepared as described for essential oils.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **isopinocarveol**. These may be optimized for specific instruments and applications.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[5]
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1 (can be adjusted based on concentration)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.[5]
MS Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-400
Solvent Delay	3 min

Data Acquisition and Analysis

Data acquisition and processing are performed using the instrument's software. Identification of **isopinocarveol** is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a reputable library such as the NIST/EPA/NIH Mass Spectral Library.[6] The mass spectrum of **isopinocarveol** is characterized by its molecular ion peak and specific fragmentation pattern.

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of **isopinocarveol**.

Quantitative Data

A five-point calibration curve was generated for **isopinocarveol** using a certified reference standard. The results demonstrate good linearity over the tested concentration range.

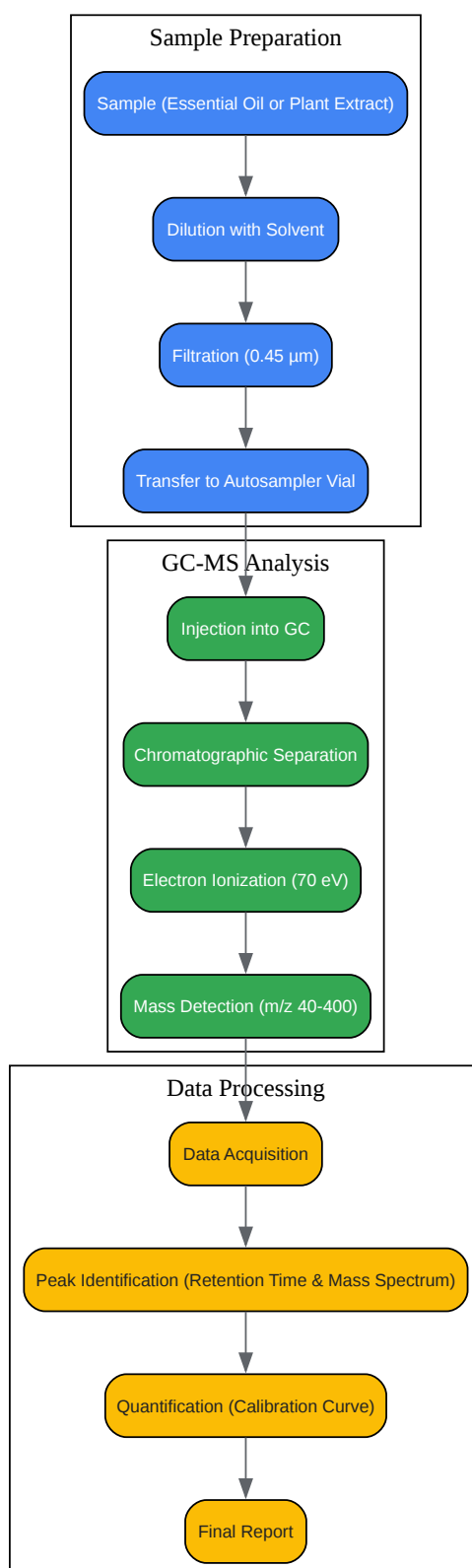
Concentration (µg/mL)	Peak Area (Arbitrary Units)
1.0	15,234
5.0	76,170
10.0	151,987
25.0	380,542
50.0	759,881

Method Validation Parameters:

Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (RSD%)	< 5%
Accuracy (Recovery %)	95-105%

Visualizations

Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **isopinocarveol**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of **isopinocarveol**. The described sample preparation, instrumental parameters, and data analysis procedures are suitable for a wide range of applications in research and quality control settings. Adherence to this protocol will ensure high-quality, reproducible data for the assessment of **isopinocarveol** in various matrices.

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